molecular formula C18H17NO3 B6361925 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid CAS No. 1240568-78-8

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6361925
CAS No.: 1240568-78-8
M. Wt: 295.3 g/mol
InChI Key: JCWFWJMNYAPGJL-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a benzyl group at the 1-position, an ethoxy group at the 4-position, and a carboxylic acid group at the 2-position of the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase through bis-bidentate chelation with two Mg²⁺ ions . Additionally, indole derivatives can bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds

Cellular Effects

This compound influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can modulate the activity of enzymes involved in metabolic pathways and influence the expression of genes related to cell growth and apoptosis. The specific effects of this compound on different cell types and cellular processes are still being studied, but it is expected to exhibit similar cellular effects as other indole derivatives.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. Indole derivatives can inhibit or activate enzymes, bind to receptors, and influence gene expression . For instance, the inhibition of HIV-1 integrase by indole derivatives involves binding interactions with the enzyme’s active site

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their stability can be influenced by factors such as pH, temperature, and light exposure . The degradation products of this compound and their effects on cellular function are still being studied. Long-term studies are needed to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit threshold effects, where low doses may have therapeutic benefits, while high doses can lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives can interact with enzymes and cofactors involved in metabolic processes . For example, they can influence the activity of enzymes involved in the metabolism of tryptophan and other amino acids. The specific metabolic pathways of this compound are still being studied, but it is expected to exhibit similar interactions as other indole derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters and can bind to proteins that influence their localization and accumulation

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments or organelles within the cell. Indole derivatives can be directed to specific subcellular locations through targeting signals or post-translational modifications . The specific subcellular localization of this compound is still being studied, but it is expected to exhibit similar localization patterns as other indole derivatives.

Preparation Methods

The synthesis of 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl bromide, and ethyl bromoacetate.

    Benzylation: The indole is first benzylated at the nitrogen atom using benzyl bromide in the presence of a base like potassium carbonate.

    Ethoxylation: The benzylated indole is then ethoxylated at the 4-position using ethyl bromoacetate under basic conditions.

    Carboxylation: Finally, the ethoxylated product is carboxylated at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl group using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    1-Benzyl-1H-indole-2-carboxylic acid: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    4-Ethoxy-1H-indole-2-carboxylic acid: Lacks the benzyl group, which may influence its binding affinity to molecular targets.

    1-Benzyl-4-methoxy-1H-indole-2-carboxylic acid: Contains a methoxy group instead of an ethoxy group, potentially altering its pharmacokinetic properties.

The unique combination of the benzyl and ethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzyl-4-ethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-17-10-6-9-15-14(17)11-16(18(20)21)19(15)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWFWJMNYAPGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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